methyl 3-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 3-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps, including:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzoyl group: This step often involves acylation reactions using reagents like benzoyl chloride.
Attachment of the phenoxy group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
methyl 3-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe to study biological processes.
Medicine: Potential use in drug development for treating various diseases.
Industry: Use in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
methyl 3-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate analogs: Compounds with similar structures but different substituents.
Other piperidine derivatives: Compounds like piperidine itself, piperidine-4-carboxylic acid, etc.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxoquinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O5/c1-18-4-3-5-20(14-18)30-10-12-31(13-11-30)28-29-23-15-19(27(34)35-2)6-8-22(23)26(33)32(28)21-7-9-24-25(16-21)37-17-36-24/h3-9,14-16H,10-13,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZSTVZTYSGPDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC4=C(C=CC(=C4)C(=O)OC)C(=O)N3C5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.